

Validating the Synergistic Effects of AFM24 with Checkpoint Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: AFM24

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **AFM24**, a novel bispecific innate cell engager (ICE®), in combination with checkpoint inhibitors, against alternative therapeutic strategies. The content is supported by the latest preclinical and clinical experimental data, offering valuable insights for researchers and professionals in the field of oncology and drug development.

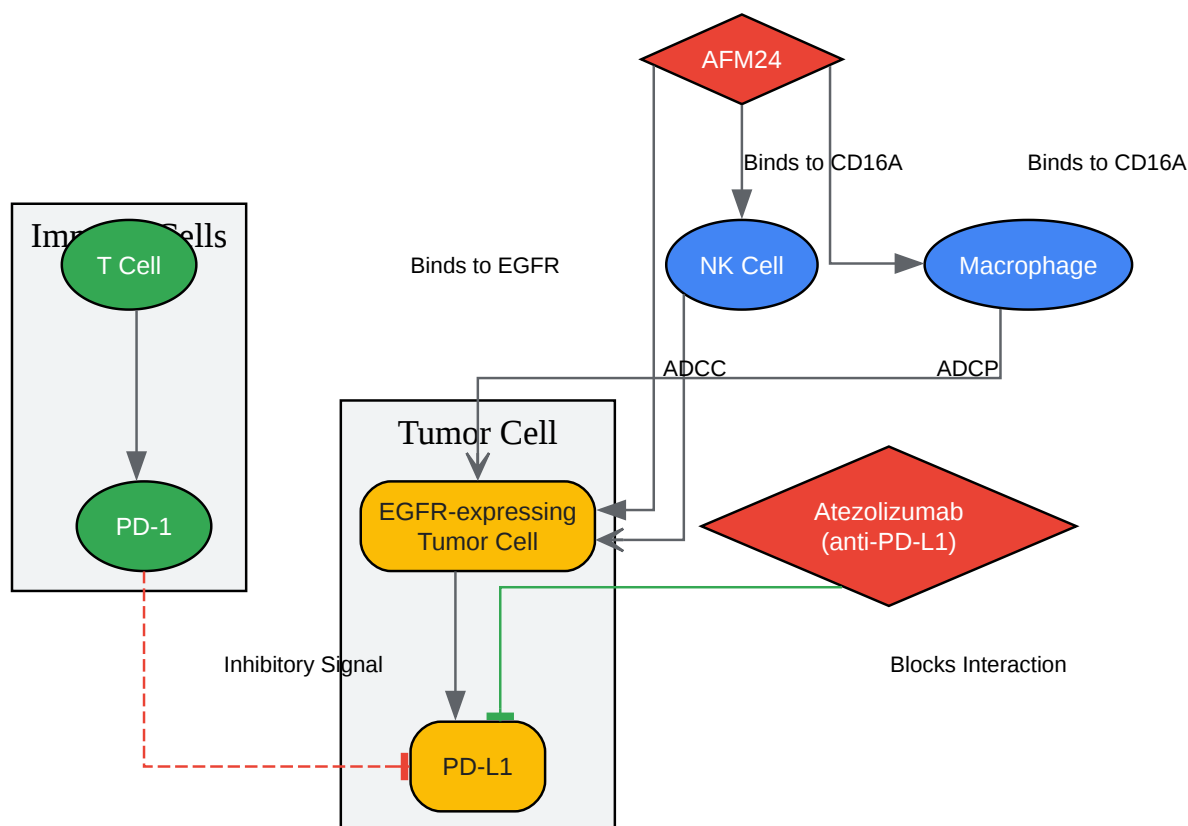
Mechanism of Action: A Dual-Pronged Attack on Cancer

AFM24 is a tetravalent, bispecific antibody designed to bridge the innate immune system with tumor cells.[1] It simultaneously binds to CD16A, a potent activating receptor on Natural Killer (NK) cells and macrophages, and to the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed on a variety of solid tumors.[1][2][3] This dual engagement triggers a powerful anti-tumor response through two primary mechanisms:

- **Antibody-Dependent Cell-mediated Cytotoxicity (ADCC):** By engaging CD16A on NK cells, **AFM24** directs these potent cytotoxic lymphocytes to attack and destroy EGFR-expressing tumor cells.[2]
- **Antibody-Dependent Cellular Phagocytosis (ADCP):** **AFM24** also activates macrophages via CD16A, leading to the engulfment and elimination of tumor cells.

The combination of **AFM24** with a checkpoint inhibitor, such as the anti-PD-L1 antibody atezolizumab, is hypothesized to create a synergistic effect by activating both the innate and adaptive arms of the immune system. While **AFM24** marshals the initial innate immune assault, checkpoint inhibitors work by releasing the "brakes" on the adaptive immune system, specifically T cells, allowing them to recognize and attack cancer cells more effectively. Preclinical studies with other T-cell and NK-cell engaging bispecific antibodies have shown that engagement of these immune cells can lead to an upregulation of PD-L1 on tumor cells, providing a strong rationale for this combination therapy.

Signaling Pathway of AFM24 and Checkpoint Inhibitor Synergy



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Caption: Synergistic mechanism of **AFM24** and a PD-L1 inhibitor.

Clinical Validation: The AFM24-102 Trial

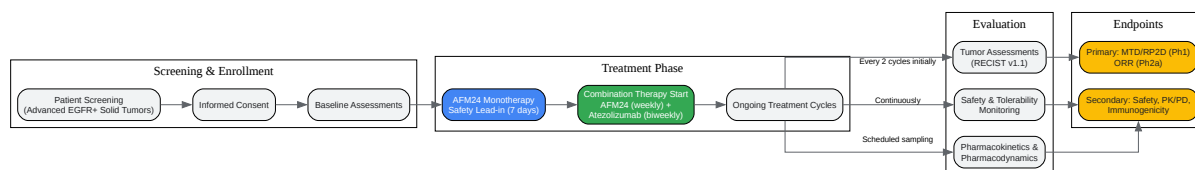
The synergistic hypothesis is being investigated in the ongoing Phase 1/2a clinical trial, **AFM24-102** (NCT05109442), which is evaluating the safety and efficacy of **AFM24** in combination with the anti-PD-L1 checkpoint inhibitor atezolizumab in patients with advanced EGFR-expressing solid tumors.

Experimental Protocol: AFM24-102 Clinical Trial

The **AFM24-102** study is an open-label, non-randomized, multi-center, dose-escalation (Phase 1) and dose-expansion (Phase 2a) trial.

- **Patient Population:** Eligible patients have advanced, histologically confirmed EGFR-expressing solid tumors and have shown disease progression after at least one prior therapy. The expansion cohorts are focusing on specific patient populations, including EGFR-wildtype and EGFR-mutant non-small cell lung cancer (NSCLC).
- **Dosing Regimen:**
 - **AFM24:** Administered as a weekly intravenous (IV) infusion. The recommended Phase 2 dose (RP2D) has been established at 480 mg.
 - **Atezolizumab:** Administered at a fixed dose of 840 mg as a biweekly IV infusion.
 - **Treatment Cycle:** Patients receive a safety lead-in of **AFM24** monotherapy for 7 days before starting the combination therapy. Treatment continues until disease progression, unacceptable toxicity, or other discontinuation criteria are met.
- **Primary Endpoints:**
 - **Phase 1:** To determine the maximum tolerated dose (MTD) and RP2D of **AFM24** in combination with atezolizumab.
 - **Phase 2a:** To establish the overall response rate (ORR) of the combination therapy.
- **Secondary Endpoints:** Include safety, tolerability, pharmacokinetics, pharmacodynamics, and immunogenicity.

Experimental Workflow: AFM24-102 Clinical Trial



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Caption: Workflow of the **AFM24-102** clinical trial.

Quantitative Data Summary

Interim data from the **AFM24-102** trial have shown promising clinical activity for the combination of **AFM24** and atezolizumab, particularly in heavily pre-treated patients with NSCLC who have progressed on prior checkpoint inhibitor therapy.

Table 1: Efficacy of **AFM24** + Atezolizumab in EGFR-Wildtype NSCLC

Endpoint	Value	Citation
Overall Response Rate (ORR)	26.7% (4/15 patients)	
Complete Response (CR)	1 patient (confirmed)	
Partial Response (PR)	3 patients (confirmed)	
Stable Disease (SD)	7 patients	
Disease Control Rate (DCR)	73.3% (11/15 patients)	
Median Progression-Free Survival (PFS)	5.9 months	

Data from a cohort of 15 response-evaluable patients with a median of 2 prior lines of therapy, all of whom had progressed on prior PD-(L)1 therapy.

Table 2: Efficacy of AFM24 + Atezolizumab in EGFR-Mutant NSCLC

Endpoint	Value	Citation
Overall Response Rate (ORR)	23% (5/22 patients)	
Complete Response (CR)	1 patient	
Partial Response (PR)	3 patients	
Unconfirmed Partial Response (uPR)	1 patient	
Disease Control Rate (DCR)	64%	
Median Progression-Free Survival (PFS)	5.5 months	

Data from 22 response-evaluable patients who had exhausted prior lines of therapy, including EGFR-specific tyrosine kinase inhibitors (TKIs) and platinum-based chemotherapy.

Safety and Tolerability

The combination of **AFM24** and atezolizumab has demonstrated a manageable safety profile, with no new or unexpected toxicities observed compared to each agent alone. The most common treatment-related adverse events were infusion-related reactions, which were generally mild to moderate in severity.

Comparison with Alternatives

For patients with advanced NSCLC who have progressed on standard-of-care therapies, including chemotherapy and checkpoint inhibitors, treatment options are limited and often associated with modest response rates and short progression-free survival. The encouraging early efficacy data from the **AFM24**-102 trial, particularly in a patient population resistant to prior checkpoint inhibitors, suggests that the combination of **AFM24** and atezolizumab may offer a promising new therapeutic strategy. The observed clinical activity is believed to be due to the synergistic effect of combining the innate cell engager with a checkpoint inhibitor.

Conclusion

The combination of **AFM24** with the checkpoint inhibitor atezolizumab represents a rational and promising approach to cancer therapy. By simultaneously engaging both the innate and adaptive immune systems, this combination has demonstrated encouraging clinical activity and a manageable safety profile in heavily pre-treated patients with advanced solid tumors. The ongoing **AFM24**-102 clinical trial will provide further validation of the synergistic effects of this novel immunotherapy combination. The data presented in this guide underscores the potential of **AFM24** to address the unmet medical need for patients who have exhausted standard-of-care options.

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